N-(2,2-dimethyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide
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Overview
Description
N-(2,2-dimethyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core with a benzamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via acylation reactions using benzoyl chloride or benzamide derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzamide or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzamide Derivatives: Compounds with benzamide groups attached to different cores.
Uniqueness
N-(2,2-dimethyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide is unique due to its specific combination of the quinazolinone core and benzamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H17N3O2 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-(2,2-dimethyl-4-oxo-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2)18-14-11-7-6-10-13(14)16(22)20(17)19-15(21)12-8-4-3-5-9-12/h3-11,18H,1-2H3,(H,19,21) |
InChI Key |
IAQREEIVRFYEIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=CC=C3)C |
solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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